1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine
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Overview
Description
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine is a complex organic compound that features a pyrazole ring, a benzoyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine typically involves multiple steps. One common route starts with the preparation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol, which is then reacted with 4-aminobenzoic acid in acetonitrile to form an intermediate . This intermediate is further reacted with 4-ethylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve stirring at room temperature for several days, followed by filtration and purification steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and advanced purification methods such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The benzoyl group can participate in hydrophobic interactions, while the piperazine moiety can enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
- 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine is unique due to its combination of a pyrazole ring, benzoyl group, and piperazine moiety. This structure provides a versatile scaffold for further functionalization and enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
1281035-76-4 |
---|---|
Molecular Formula |
C19H26N4O |
Molecular Weight |
326.4 |
Purity |
95 |
Origin of Product |
United States |
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